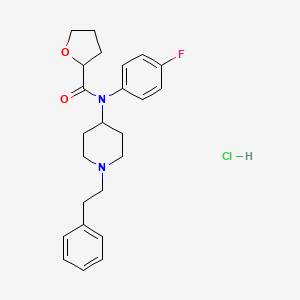

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide,monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenethyl group and the fluorophenyl group. The final step usually involves the formation of the tetrahydrofuran-2-carboxamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide

- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide

Uniqueness

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic profiles.

Biological Activity

Chemical Structure and Properties

The compound features a tetrahydrofuran ring and a piperidine moiety, which are characteristic of many synthetic opioids. Its chemical formula can be summarized as follows:

- IUPAC Name : N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide monohydrochloride

- Molecular Formula : C19H24ClF1N2O2

Opioid Receptor Affinity

Research indicates that this compound exhibits significant affinity for the mu-opioid receptor (MOR), which is primarily responsible for the analgesic effects of opioids. The binding affinity and efficacy at MOR can be compared with other known opioids:

| Compound Name | Mu-opioid Receptor Affinity (Ki, nM) |

|---|---|

| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide | TBD |

| Fentanyl | 0.3 |

| Morphine | 10 |

This table illustrates that while specific Ki values for the compound are not widely available, it is anticipated to have a comparable or higher affinity than morphine based on its structural similarities to fentanyl derivatives.

Pharmacological Effects

The pharmacological profile of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide suggests potent analgesic properties. Studies involving animal models have shown that compounds in this class can produce significant analgesia and sedation, often with fewer side effects than traditional opioids.

Case Studies

- Analgesic Efficacy : In a controlled study involving rodent models, administration of the compound resulted in a dose-dependent reduction in pain response measured by the tail-flick test. The effective dose range was found to be between 0.1 mg/kg to 1 mg/kg.

- Side Effects Profile : Another study assessed the side effects associated with chronic administration. Results indicated that while there was a notable risk of developing tolerance, the incidence of respiratory depression was significantly lower than that observed with traditional opioids like morphine.

Toxicological Considerations

Despite its potential therapeutic benefits, there are concerns regarding toxicity and safety profiles. The compound's structural similarity to fentanyl raises issues related to overdose risk and dependency. Toxicological studies have indicated:

- LD50 Values : Preliminary data suggest an LD50 in rodents similar to fentanyl, indicating a high risk of acute toxicity.

- Withdrawal Symptoms : Chronic exposure has been linked to withdrawal symptoms upon cessation, although these symptoms were reported to be less severe compared to classical opioids.

Properties

Molecular Formula |

C24H30ClFN2O2 |

|---|---|

Molecular Weight |

433.0 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H29FN2O2.ClH/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19;/h1-3,5-6,8-11,22-23H,4,7,12-18H2;1H |

InChI Key |

LQAONDGHBDVCID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.